molecular formula C6H14ClN B3253749 3-Methylcyclopentan-1-amine hydrochloride CAS No. 226548-99-8

3-Methylcyclopentan-1-amine hydrochloride

Cat. No.: B3253749
CAS No.: 226548-99-8
M. Wt: 135.63 g/mol
InChI Key: LHEFLGVMGQKMSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylcyclopentan-1-amine hydrochloride is a chemical compound with the molecular formula C6H14ClN and a molecular weight of 135.64 g/mol. It is a derivative of cyclopentane, featuring a methyl group attached to the first carbon and an amine group attached to the same carbon, forming a hydrochloride salt.

Synthetic Routes and Reaction Conditions:

  • Reduction of 3-Methylcyclopentanone: The compound can be synthesized by the reduction of 3-methylcyclopentanone using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

  • Amination of 3-Methylcyclopentanone: Another method involves the amination of 3-methylcyclopentanone using ammonia or an amine source under high pressure and temperature conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through catalytic hydrogenation of 3-methylcyclopentanone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form 3-methylcyclopentanone.

  • Reduction: The compound can be reduced to form 3-methylcyclopentanone.

  • Substitution: It can participate in nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: 3-Methylcyclopentanone

  • Reduction: 3-Methylcyclopentanone

  • Substitution: Various substituted cyclopentanes depending on the nucleophile used.

Scientific Research Applications

3-Methylcyclopentan-1-amine hydrochloride is used in various scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Methylcyclopentan-1-amine hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • 1-Methylcyclopent-3-en-1-amine hydrochloride: Similar structure but with an additional double bond.

  • 2-Methylcyclopentan-1-amine hydrochloride: Similar structure but with the methyl group at a different position.

Uniqueness: 3-Methylcyclopentan-1-amine hydrochloride is unique due to its specific structural arrangement, which influences its reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-methylcyclopentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-5-2-3-6(7)4-5;/h5-6H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEFLGVMGQKMSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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